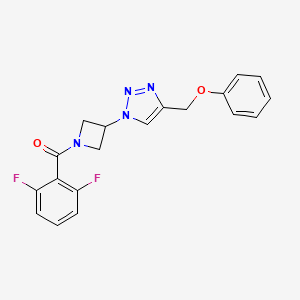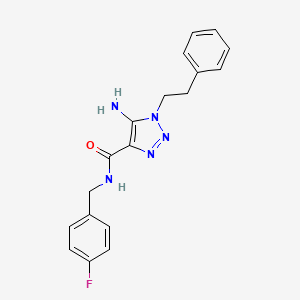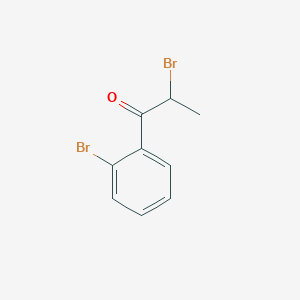
3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C27H24BrFN4O5 and its molecular weight is 583.414. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Redox Mediators in Organic Pollutant Treatment
An enzymatic approach using redox mediators has shown promise in the remediation of various organic pollutants in industrial wastewater. The presence of certain redox mediators enhances the efficiency of pollutant degradation by enzymes such as laccases and peroxidases. This technique could be pivotal in the treatment of aromatic compounds in industrial effluents, potentially including complex organic compounds similar to the one (Husain & Husain, 2007).
Synthesis of Halogenated Biphenyls
Research on the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, outlines methods that could be relevant for synthesizing or modifying complex organic compounds, including the specified molecule. This highlights the importance of efficient synthesis methods in producing materials for medical applications (Qiu et al., 2009).
Antioxidant Activity Analysis
The study of antioxidants and their role in medicine, pharmacy, and food engineering includes comprehensive reviews of methods for determining antioxidant activity. This research can be instrumental in understanding the potential antioxidant properties of complex organic molecules, contributing to their application in health-related fields (Munteanu & Apetrei, 2021).
Organic Semiconductors for OLEDs
BODIPY-based materials, relevant in the development of organic semiconductors for OLED devices, showcase the importance of complex organic compounds in optoelectronics. Such research may provide insights into the structural design and synthesis of compounds like the one mentioned, expanding their application beyond traditional fields (Squeo & Pasini, 2020).
Advanced Oxidation Processes in Pollution Treatment
Studies on the degradation of acetaminophen by advanced oxidation processes, including the identification of by-products and their biotoxicity, emphasize the environmental impact of complex organic compounds. These insights are critical for assessing and mitigating the ecological footprint of such compounds (Qutob et al., 2022).
Eigenschaften
CAS-Nummer |
899939-50-5 |
|---|---|
Molekularformel |
C27H24BrFN4O5 |
Molekulargewicht |
583.414 |
IUPAC-Name |
3-[1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H24BrFN4O5/c1-38-23-9-5-2-6-17(23)15-30-24(34)12-13-32-26(36)19-7-3-4-8-22(19)33(27(32)37)16-25(35)31-21-11-10-18(28)14-20(21)29/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)(H,31,35) |
InChI-Schlüssel |
FGNCDTQOLFAOMJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



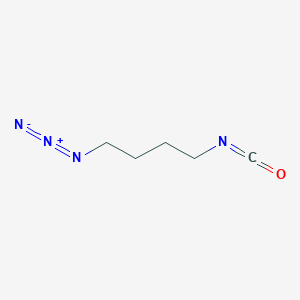
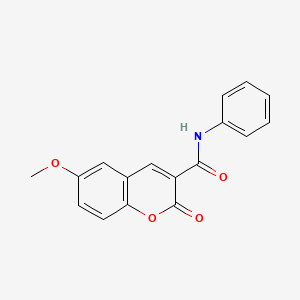
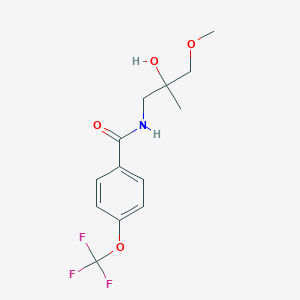
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2564505.png)
![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide](/img/structure/B2564507.png)
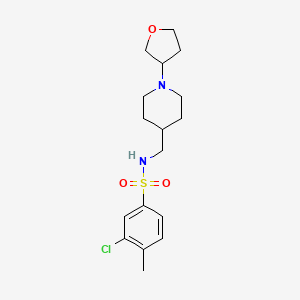
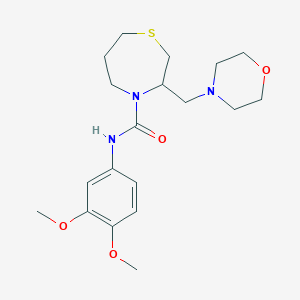
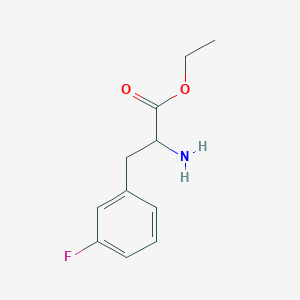
![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)
